Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2089256-13-1
VCID: VC7282708
InChI: InChI=1S/C8H7ClFNO2.ClH/c1-13-8(12)6-4(10)2-3-5(11)7(6)9;/h2-3H,11H2,1H3;1H
SMILES: COC(=O)C1=C(C=CC(=C1Cl)N)F.Cl
Molecular Formula: C8H8Cl2FNO2
Molecular Weight: 240.06

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride

CAS No.: 2089256-13-1

Cat. No.: VC7282708

Molecular Formula: C8H8Cl2FNO2

Molecular Weight: 240.06

* For research use only. Not for human or veterinary use.

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride - 2089256-13-1

Specification

CAS No. 2089256-13-1
Molecular Formula C8H8Cl2FNO2
Molecular Weight 240.06
IUPAC Name methyl 3-amino-2-chloro-6-fluorobenzoate;hydrochloride
Standard InChI InChI=1S/C8H7ClFNO2.ClH/c1-13-8(12)6-4(10)2-3-5(11)7(6)9;/h2-3H,11H2,1H3;1H
Standard InChI Key DWRVRLSTCCJNLO-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1Cl)N)F.Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a benzoate ester core with three distinct substituents:

  • Amino group (-NH₂) at the 3-position, enabling nucleophilic substitution or condensation reactions.

  • Chloro atom (-Cl) at the 2-position, contributing to electrophilic aromatic substitution reactivity.

  • Fluoro atom (-F) at the 6-position, influencing electronic effects and metabolic stability .

The hydrochloride salt formation stabilizes the amino group, improving crystallinity and handling properties.

Physicochemical Data

PropertyValue
Molecular FormulaC₈H₈Cl₂FNO₂
Molecular Weight240.06 g/mol
CAS Number2089256-13-1
DensityNot Available
Melting/Boiling PointsNot Available
SolubilityPolar solvents (e.g., methanol, DMSO)
StabilityStable under inert conditions

The lack of reported melting and boiling points underscores the need for further experimental characterization .

Synthesis and Production

Laboratory-Scale Synthesis

A representative synthesis involves the esterification of 3-amino-2-chloro-6-fluorobenzoic acid using methanol and thionyl chloride (SOCl₂) as a catalyst. Key steps include:

  • Reaction Setup: 3-Amino-2-chloro-6-fluorobenzoic acid (25 g, 161 mmol) is dissolved in methanol (300 mL) under nitrogen.

  • Catalyst Addition: SOCl₂ (30 mL, 403 mmol) is added dropwise at 0°C to prevent exothermic side reactions.

  • Reflux and Workup: The mixture is refluxed for 12 hours, concentrated, and purified via ethyl acetate extraction and sodium bicarbonate washes .

This method achieves near-quantitative yields (27.5 g, ~100%) and high purity (>95% by LC/MS) .

Industrial Considerations

Large-scale production may employ continuous flow reactors to optimize temperature control and reduce reaction times. Automated systems ensure consistent reagent ratios, critical for maintaining yield and purity.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s multifunctional structure enables its use in synthesizing:

  • Anticancer Agents: Chloro and fluoro substituents enhance binding to kinase targets.

  • Antibiotics: The amino group facilitates conjugation with β-lactam scaffolds.

Agrochemical Development

As a precursor to herbicides and pesticides, its halogenated aromatic system disrupts plant enzymatic pathways. For example, analogs like triflusulfuron-methyl share structural motifs critical for herbicidal activity.

Hazard StatementRisk Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautions

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

  • Storage: Inert atmosphere, room temperature, and protection from light .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey SubstituentsApplications
Methyl 3-amino-2-chloro-6-fluorobenzoate HClC₈H₈Cl₂FNO₂NH₂, Cl, F (2,6)Pharmaceutical synthesis
Methyl 4-bromo-2,6-difluorobenzoateC₈H₅BrF₂O₂Br, F (2,6)Cross-coupling reactions
Triflusulfuron-methylC₁₃H₁₂F₃N₅O₆STriazine, sulfonylureaHerbicide

The target compound’s amino group distinguishes it from brominated analogs, enabling divergent reactivity profiles.

Future Research Directions

  • Thermal Analysis: Determine melting/boiling points via differential scanning calorimetry.

  • Biological Screening: Evaluate in vitro activity against cancer cell lines.

  • Process Optimization: Develop solvent-free synthesis routes to enhance sustainability.

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